REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][C:3]=1[C:19](=[O:21])[CH3:20].[CH3:22][CH:23]1CCC[O:24]1.[H][H].C(=O)([O-])[O-].[K+].[K+].ClCC(Cl)=O>[Pt](=O)=O.O>[C:19]([C:3]1[C:2]2[O:1][CH2:22][C:23](=[O:24])[NH:8][C:7]=2[CH:6]=[C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:4]=1)(=[O:21])[CH3:20] |f:3.4.5|
|
Name
|
|
Quantity
|
15 kg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1[N+](=O)[O-])OCC1=CC=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
45 L
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
23.09 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.44 kg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0.165 kg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
101 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 1 hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an internal temperature of 25° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with 20 l of 2-methyltetrahydrofuran
|
Type
|
ADDITION
|
Details
|
the reaction mixture from the first reactor is added
|
Type
|
WASH
|
Details
|
It is rinsed with 22 l of 2-methyltetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
After 2.5 hours reaction time at 65° C.
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off at 55° C
|
Type
|
DISTILLATION
|
Details
|
Then 34 l 2-methyltetrahydrofuran are distilled off from the organic phase in vacuo
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature, 180 l methylcyclohexane
|
Type
|
CUSTOM
|
Details
|
are metered in within 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
CUSTOM
|
Details
|
the crystallisation
|
Type
|
CUSTOM
|
Details
|
Then the precipitate is removed by centrifuging
|
Type
|
WASH
|
Details
|
washed with 113 l methylcyclohexane
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |